molecular formula C21H20N4O4S2 B2416374 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide CAS No. 921879-06-3

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide

Cat. No. B2416374
CAS RN: 921879-06-3
M. Wt: 456.54
InChI Key: XJJAGWUUPVTJML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific reactions used. It’s important to note that protecting groups might be needed during synthesis to prevent unwanted side reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the methoxy groups might be susceptible to demethylation under certain conditions. The sulfonamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings and a sulfonamide group could affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

The compound’s synthesis involves esterification of oleic acid to methyl oleate, followed by a reaction with N-2-(4-methoxyphenyl)ethylamine in anhydrous methanol, catalyzed by sodium methoxide. Physico-chemical characterization techniques, including infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (both ^1H- and ^13C-NMR), confirm its structure . The compound’s electrochemical properties have also been investigated.

a. Anti-Inflammatory Properties: Given the presence of the benzothiazole and sulfonamide moieties, similar to other N-acylethanolamides (NAEs), this compound might exhibit anti-inflammatory effects. N-oleoylamides and N-arachinoylethanolamides have been studied in this context .

b. Appetite Regulation: Oleylamides and related compounds have been investigated for their role in appetite and obesity regulation. This compound’s structural features could potentially influence appetite-related pathways .

c. Antioxidant Activity: The methoxyphenyl group and the benzothiazole scaffold suggest potential antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and related diseases.

d. Drug Development: The unique combination of heterocyclic rings (pyridazinone and benzothiazole) makes this compound interesting for drug development. Researchers may explore its potential as a lead compound for designing novel drugs.

Macamide Derivatives

Interestingly, this compound shares structural similarities with macamides, which are benzamide derivatives found in the Maca plant (Lepidium meyenii). Macamides have been associated with various health benefits, including energy enhancement and hormonal balance .

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Based on its structural similarity to other known compounds, it could potentially influence pathways involving aromatic and heterocyclic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The presence of the methoxy and sulfonamide groups may influence its solubility and permeability, potentially affecting its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its reactivity could be affected by pH. Similarly, its stability could be influenced by temperature and the presence of reactive species .

properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-14-23-19-8-7-17(13-20(19)30-14)31(27,28)22-11-12-25-21(26)10-9-18(24-25)15-3-5-16(29-2)6-4-15/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJAGWUUPVTJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide

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